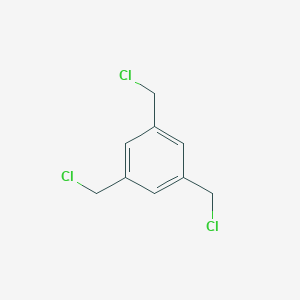

1,3,5-Tris(chloromethyl)benzene

Description

Significance of C3-Symmetric Scaffolds in Molecular Design and Synthesis

Molecules possessing C3-symmetry, characterized by a structural motif that repeats three times around a rotational axis, are of paramount importance across various scientific disciplines. researchgate.net This threefold rotational symmetry is a recurring theme in nature and has been harnessed by chemists for numerous applications. researchgate.net In the realm of molecular design and synthesis, C3-symmetric scaffolds are instrumental in asymmetric catalysis, molecular recognition, and self-assembly processes. researchgate.net

The defined geometry of C3-symmetric molecules, such as those built from benzene (B151609) rings, allows for the creation of tripodal ligands that can engage with biological targets, like homotrimeric proteins, with high specificity and optimized interactions. mdpi.com This has significant implications in drug design, where C3-symmetric ligands are being deliberately engineered to target specific therapeutic proteins. mdpi.comnih.gov Furthermore, the architecture of C3-symmetrical monomers has proven advantageous for the formation of helical aggregates in supramolecular polymerization. researchgate.net

The following interactive table provides examples of core structures used for creating C3-symmetric ligands and their applications.

| Core Structure | Applications in Molecular Design |

| Adamantanes | Asymmetric catalysis, drug delivery systems mdpi.com |

| Benzene Rings | Construction of large receptors, supramolecular polymers mdpi.comrsc.org |

| Triazines | Design of ligands for therapeutic targets mdpi.com |

| Cyclic Peptides | Mimicking natural protein assemblies mdpi.com |

Overview of 1,3,5-Tris(chloromethyl)benzene as a Versatile Synthetic Building Block

This compound serves as a highly versatile building block in organic synthesis due to the reactivity of its three chloromethyl (-CH₂Cl) groups. These groups are susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. This property makes it an ideal starting material for the synthesis of more complex molecules, including:

Crosslinked Polymers: The trifunctional nature of the molecule enables the formation of three-dimensional polymer networks with enhanced thermal and mechanical properties.

Dendrimers: It can act as a core molecule for the construction of dendrimers, which are highly branched, monodisperse macromolecules with applications in drug delivery, catalysis, and materials science.

Tripodal Receptors: The compound is utilized as a platform for the synthesis of new tripodal receptors, which are molecules designed to bind specific guest species. nih.gov

The reactivity of the chloromethyl groups allows for reactions such as substitution with amines or alcohols to form the corresponding derivatives.

Below is an interactive data table detailing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₉Cl₃ nist.gov |

| Molecular Weight | 223.53 g/mol |

| Appearance | White to light yellow crystalline powder |

| Boiling Point | 319.6°C at 760 mmHg |

| Density | 1.295 g/cm³ |

| Flash Point | 217.8°C |

Historical Context and Evolution of Research on Tri-functionalized Benzene Derivatives

The study of tri-functionalized benzene derivatives has evolved significantly over time, driven by the quest for new materials and molecules with specific functionalities. The direct synthesis of 1,3,5-trisubstituted benzenes has historically presented challenges, leading to the development of various synthetic strategies. researchgate.net For instance, in the past, the direct N-alkylation of 1,3,5-triaminobenzene was difficult due to the instability of the amine groups. nih.gov This led chemists to use alternative starting materials like benzene-1,3,5-triol or 1,3,5-halogenated benzenes to achieve the desired substitution patterns. nih.gov

Research into related tri-functionalized benzene compounds, such as 1,3,5-Tris(bromomethyl)benzene (B90972), has also contributed to the understanding of this class of molecules. nih.gov Studies on its crystal structure have revealed insights into the intermolecular forces that govern the packing of these molecules. nih.gov The development of new synthetic methods, including cobalt-catalyzed reactions of hexaethynylbenzene, has expanded the toolkit for creating complex trisubstituted benzene derivatives. acs.org The ongoing exploration of these compounds continues to yield novel structures with unique electronic and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKMOHIGRNELRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CCl)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169486 | |

| Record name | 1,3,5-Tri(alpha-chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-97-7 | |

| Record name | NSC 46592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tri(alpha-chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,3,5 Tris Chloromethyl Benzene

Direct Chloromethylation Approaches for Benzene (B151609) and its Derivatives

The direct chloromethylation of benzene to form 1,3,5-Tris(chloromethyl)benzene is achieved through the Blanc chloromethylation reaction. libretexts.orgwikipedia.org This classic electrophilic aromatic substitution involves reacting benzene with formaldehyde (B43269) and hydrogen chloride, typically using a Lewis acid catalyst like zinc chloride. libretexts.orgwikipedia.org The reaction proceeds by protonating the formaldehyde, making it a potent electrophile that is then attacked by the π-electrons of the benzene ring. libretexts.orgwikipedia.org The resulting benzyl (B1604629) alcohol is rapidly converted to the corresponding chloride in the acidic reaction medium. libretexts.orgwikipedia.org

However, this direct approach is often hampered by a lack of selectivity. The initial chloromethyl group is an ortho-, para-director, leading to a mixture of 1,2- and 1,4-disubstituted products. Achieving trisubstitution with the desired 1,3,5-regioselectivity is challenging and often results in complex mixtures of isomers that are difficult to separate.

To improve selectivity, researchers have investigated using more substituted benzene derivatives. For instance, the chloromethylation of mesitylene (B46885) (1,3,5-trimethylbenzene) can provide a more direct pathway to a 1,3,5-substituted pattern. sigmaaldrich.com

Alternative Synthetic Routes and Precursor Transformations

Given the difficulties of direct chloromethylation, alternative synthetic strategies starting from different precursors are often preferred for producing pure this compound.

A highly effective and common alternative is the radical chlorination of mesitylene (1,3,5-trimethylbenzene). wikipedia.org This method utilizes reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide to selectively chlorinate the benzylic methyl groups. This approach offers excellent regioselectivity and high yields of the desired product. A similar method involves the photochlorination of mesitylene, where light is used to initiate the radical chain reaction.

Another important synthetic route begins with 1,3,5-benzenetrimethanol (B1273297). The three hydroxyl groups of this precursor can be converted to chloromethyl groups using standard chlorinating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. This method is known for its clean conversion and high yields. The precursor, 1,3,5-benzenetrimethanol, can be synthesized via the reduction of 1,3,5-benzenetricarboxylic acid or its derivatives.

The brominated analogue, 1,3,5-Tris(bromomethyl)benzene (B90972), is also a common precursor. chemicalbook.comnih.govsigmaaldrich.com It can be synthesized by the radical bromination of mesitylene using N-bromosuccinimide (NBS) and a radical initiator. chemicalbook.com The resulting 1,3,5-Tris(bromomethyl)benzene can then be used in various substitution reactions. tcichemicals.comepa.gov

Comparative Analysis of Synthetic Strategies for Efficiency and Selectivity

The choice of synthetic strategy for this compound depends on factors such as desired purity, scale, and available starting materials. Below is a comparative analysis of the primary synthetic methods.

| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct Chloromethylation | Benzene | Formaldehyde, HCl, ZnCl₂ | Inexpensive starting material | Low selectivity, formation of isomeric mixtures and polymers, difficult purification |

| Radical Chlorination | Mesitylene | N-Chlorosuccinimide, Benzoyl Peroxide | High regioselectivity, good yields | Requires careful control to prevent over-chlorination |

| Chlorination of Triol | 1,3,5-Benzenetrimethanol | Thionyl Chloride (SOCl₂) or HCl | High yield, clean reaction, high purity product | Precursor may be costly or require a multi-step synthesis |

While direct chloromethylation is the most atom-economical, its lack of selectivity makes it less practical for obtaining pure this compound. The routes starting from mesitylene or 1,3,5-benzenetrimethanol are generally favored for their superior control over the final product's structure and purity.

Mechanistic Insights into Compound Formation Reactions

The formation of this compound involves distinct reaction mechanisms depending on the chosen synthetic pathway.

The direct chloromethylation of benzene follows an electrophilic aromatic substitution mechanism. libretexts.orgwikipedia.orgtandfonline.com The Lewis acid catalyst activates formaldehyde and hydrogen chloride to generate a highly electrophilic species, likely a chloromethyl cation (ClCH₂⁺) or a related intermediate. wikipedia.org This electrophile then attacks the benzene ring. The initial substitution makes the ring more reactive towards further substitution, but the directing effects of the chloromethyl group favor ortho and para substitution, making the 1,3,5-isomer a minor product.

In the radical chlorination of mesitylene , the reaction proceeds through a free-radical chain mechanism. An initiator generates radicals that abstract a hydrogen atom from a methyl group of mesitylene, creating a stable benzylic radical. This radical then reacts with a chlorine source, like N-chlorosuccinimide, to form the chloromethyl group and propagate the radical chain. The high stability of the benzylic radical intermediate ensures high regioselectivity for the benzylic positions.

The chlorination of 1,3,5-benzenetrimethanol with thionyl chloride is a nucleophilic substitution reaction. The hydroxyl group is first converted into a good leaving group by reacting with SOCl₂. A chloride ion then attacks the benzylic carbon, displacing the leaving group to form the carbon-chlorine bond.

Advanced Purification and Characterization Techniques

Obtaining pure this compound, free from isomers and other byproducts, requires effective purification and characterization methods.

Purification Techniques:

Recrystallization: This is a standard method for purifying the solid product. The choice of an appropriate solvent or solvent system is crucial for selectively crystallizing the desired 1,3,5-isomer, leaving impurities in the solution.

Column Chromatography: For achieving high purity, silica (B1680970) gel column chromatography is a powerful tool. A suitable eluent, often a mixture of non-polar and polar solvents, is used to separate the target compound from its isomers based on their differing polarities.

Molecular Distillation: For purification of related trichloromethyl-substituted benzenes, molecular distillation has been employed to separate components based on their molecular weight under high vacuum. google.com

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment. The ¹H NMR spectrum of pure this compound is characteristically simple, showing a singlet for the six methylene (B1212753) protons and a singlet for the three aromatic protons. The presence of other isomers would result in more complex spectra.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (223.53 g/mol ). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the composition of the reaction mixture and identify impurities. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the C-Cl and C-H bonds of the chloromethyl groups and the characteristic absorptions of the benzene ring.

Melting Point: A sharp and distinct melting point is a reliable indicator of the compound's purity.

X-ray Crystallography: The crystal structure of this compound has been determined, providing precise information about its molecular geometry and intermolecular interactions in the solid state. nih.gov

Supramolecular Chemistry and Host Guest Recognition Based on 1,3,5 Tris Chloromethyl Benzene

Design and Application as a Platform for New Tripodal Receptors

1,3,5-Tris(chloromethyl)benzene is a key precursor for the development of novel tripodal receptors. nih.gov The trifunctional nature of this compound allows for the attachment of three ligating arms, pre-organizing them in a tripodal fashion around the central benzene (B151609) ring. This specific arrangement is highly conducive to the creation of well-defined binding cavities for guest molecules. The reactivity of the chloromethyl groups facilitates their conversion into a wide variety of functional groups, enabling the synthesis of receptors tailored for specific guests, such as anions or cations. The utility of the 1,3,5-trisubstituted benzene framework is not limited to simple receptors; it is also a foundational component in the synthesis of more complex structures like cryptands and other cage-like molecules designed for selective host-guest interactions. researchgate.net

Investigation of Intermolecular Interactions in Solid-State Structures

The solid-state structure of this compound has been a subject of crystallographic studies to understand the non-covalent interactions that direct its crystal packing. nih.govnih.gov These investigations are crucial for the rational design of crystalline materials with desired properties. In the crystal lattice, there are two molecules in the asymmetric unit. nih.gov The arrangement of these molecules is primarily dictated by a network of weak hydrogen bonds and other non-covalent interactions.

Crystallographic Data for this compound

| Parameter | Value nih.gov |

| Formula | C₉H₉Cl₃ |

| Space Group | P-1 |

| a | 8.7124 Å |

| b | 9.0659 Å |

| c | 12.7901 Å |

| α | 87.537° |

| β | 86.992° |

| γ | 87.873° |

In addition to the C–H···Cl hydrogen bonds, the crystal packing of this compound is also influenced by C–H···π interactions. nih.gov These interactions involve the hydrogen atoms of the benzene ring or the methylene (B1212753) groups and the π-system of the aromatic ring of a neighboring molecule. The presence of these interactions further demonstrates the importance of a combination of weak forces in dictating the supramolecular architecture of this compound in the solid state.

Exploration in Host-Guest Recognition and Self-Assembly Processes

The tripodal scaffold of this compound is highly valuable in the construction of host molecules for molecular recognition and in directing self-assembly processes. By chemically modifying the chloromethyl groups, a diverse range of host molecules can be synthesized. For example, the introduction of binding sites such as urea (B33335) or crown ether moieties can lead to receptors with a high affinity and selectivity for specific anions or cations. nih.gov

The principles of self-assembly are evident in the crystal structure of this compound itself, where weak intermolecular forces guide the molecules into an ordered arrangement. nih.gov This fundamental understanding of its self-assembly behavior can be extrapolated to more complex systems. Derivatives of this compound can be designed to self-assemble into larger, more intricate architectures such as supramolecular cages or capsules, driven by a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions. These self-assembled structures have potential applications in areas such as catalysis, materials science, and as nanoscale reaction vessels.

Applications in Polymer and Macromolecular Chemistry

Utilization as a Reactive Monomer or Crosslinking Agent in Polymer Networks

One of the primary applications of 1,3,5-tris(chloromethyl)benzene in polymer chemistry is as a crosslinking agent. Crosslinking is a process that links polymer chains together, forming a three-dimensional network. This structural modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. The three chloromethyl groups on the benzene (B151609) ring can react with suitable functional groups on polymer backbones, such as amines or hydroxyls, to form strong covalent bonds.

An important example of its use as a crosslinker is in the development of high-performance polymer membranes for fuel cells. For instance, it has been used to create crosslinked polybenzimidazole (PBI) membranes for high-temperature proton exchange membrane fuel cells (PEMFCs). scientificlabs.ie These crosslinked membranes exhibit superior thermal stability and proton conductivity compared to their non-crosslinked counterparts, which is crucial for the efficient operation of fuel cells at elevated temperatures.

The table below summarizes the effect of crosslinking with this compound on the properties of polybenzimidazole membranes.

| Property | Uncrosslinked PBI Membrane | Crosslinked PBI Membrane |

| Thermal Stability | Moderate | Improved |

| Proton Conductivity | Good | Enhanced |

| Mechanical Strength | Fair | Increased |

This table provides a generalized comparison based on typical findings in the literature.

Development of Porous Carbon Materials from Chloromethylated Benzene Derivatives

This compound and its derivatives are valuable precursors for the synthesis of porous carbon materials. These materials are characterized by their high surface area and well-defined pore structures, making them suitable for a wide range of applications, including gas storage and separation.

Copolymerization of this compound with other monomers is a versatile strategy to create porous organic polymers (POPs) with tunable properties. For example, its brominated analog, 1,3,5-tris(bromomethyl)benzene (B90972), has been crosslinked with triptycene (B166850) monomers via Friedel-Crafts alkylation to produce microporous polymers. scientificlabs.iesigmaaldrich.cn These materials exhibit high selectivity for the adsorption of gases like carbon dioxide and hydrogen, which is attributed to their rigid and contorted structures that prevent efficient packing, thus creating intrinsic microporosity. scientificlabs.ie

Research has explored the copolymerization of 1,3,5-tris(N-carbazolyl)benzene, a derivative of this compound, with 2,2′-bithiophene. mdpi.com By varying the molar ratio of the monomers, the resulting copolymers showed distinct electrochromic properties, demonstrating the ability to tune the material's characteristics through copolymerization. mdpi.com

The following table highlights the impact of monomer feed ratio on the properties of copolymers derived from a trifunctional benzene analog.

| Monomer Feed Ratio (tnCz:bTp) | Resulting Polymer | Key Properties |

| 1:2 | P(tnCz1-bTp2) | Showed four distinct colors in different oxidation states, high optical contrast (48%), and good coloration efficiency (112 cm²∙C⁻¹). mdpi.com |

| 1:1 | P(tnCz1-bTp1) | Exhibited different electrochromic behavior compared to the 1:2 and 1:4 ratio polymers. mdpi.com |

| 1:4 | P(tnCz1-bTp4) | Showed varied electrochromic properties, indicating tunability. mdpi.com |

This data is based on the electrochemical synthesis of copolymers from 1,3,5-tris(N-carbazolyl)benzene (tnCz) and 2,2′-bithiophene (bTp). mdpi.com

Nitrogen-doping is a key strategy to enhance the performance of porous carbons, particularly for applications like CO₂ capture. mdpi.comkfupm.edu.sa The introduction of nitrogen atoms into the carbon framework creates basic sites that have a strong affinity for acidic CO₂ molecules. mdpi.com Porous organic polymers synthesized from nitrogen-containing precursors, which can be derived from chloromethylated benzenes, serve as excellent templates for producing N-doped porous carbons (NPCs).

The general process involves the pyrolysis of these nitrogen-rich polymers at high temperatures (e.g., 700 °C or 900 °C) under an inert atmosphere. mdpi.comkfupm.edu.sa This thermal treatment converts the polymer into a carbonaceous material while retaining a significant portion of the nitrogen atoms. The resulting NPCs often exhibit high surface areas and a hierarchical pore structure, which are beneficial for gas adsorption and diffusion. mdpi.comkfupm.edu.sa For example, NPCs derived from melamine (B1676169) and pyrrole-based polymers have shown high CO₂ uptake capacities and significant CO₂/N₂ selectivity. kfupm.edu.sa

| Precursor Polymer | Pyrolysis Temperature (°C) | Resulting Material | Key Features |

| Melamine-pyrrole POPs | 700 and 900 | N-doped Porous Carbons (NPCs) | High BET surface areas (up to 900 m²/g), high CO₂ uptake (up to 60 cm³/g at 273 K), and good CO₂/N₂ selectivity. kfupm.edu.sa |

| ZIF-8 with pomelo peel | 800 | N-doped Porous Carbons (NPCs) | Ultrahigh surface area (~1967 m²/g) and high nitrogen content (~13.15 wt%). rsc.orgresearchgate.net |

This table illustrates the synthesis of N-doped porous carbons from different polymer precursors and their resulting properties.

Potential as Initiators or Core Structures in Star-Shaped Polymer Synthesis (Analogous to bromomethylated initiators)

Star-shaped polymers, which consist of multiple linear polymer chains (arms) radiating from a central core, have garnered significant interest due to their unique properties compared to their linear counterparts. cmu.edu The "core-first" approach is a common method for synthesizing star polymers, where a multifunctional initiator serves as the core from which the arms grow. cmu.eduacs.org

This compound, with its three reactive sites, is a potential candidate to act as a trifunctional core or initiator in the synthesis of 3-arm star polymers. researchgate.net Its brominated analog, 1,3,5-tris(bromomethyl)benzene, has been successfully used for this purpose. rsc.org While the chloro-derivative is generally less reactive than the bromo-derivative, it can still be employed, potentially under more forcing reaction conditions or with more reactive comonomers. researchgate.net

The synthesis of 3-arm poly(2-vinylpyridine) (P2VP) stars has been reported using this compound as the core. researchgate.net Similarly, tetra- and hexa-functional bromomethylated benzene derivatives have been used to create 4- and 6-arm star polymers, respectively, through techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net These studies demonstrate the feasibility of using multi-functional halomethylated benzenes as initiators for well-defined star polymers.

The table below provides examples of star polymers synthesized using halomethylated benzene initiators.

| Initiator | Polymerization Method | Resulting Polymer | Reference |

| This compound | Anionic Polymerization | 3-arm P2VP stars | researchgate.net |

| 1,2,4,5-Tetrakis(bromomethyl)benzene | ATRP | 4-arm star polymers of methyl methacrylate | researchgate.net |

| Hexakis(bromomethyl)benzene | ATRP | 6-arm star polymers | researchgate.net |

This table showcases the use of halomethylated benzene derivatives as initiators for the synthesis of star-shaped polymers.

Chemical Transformations and Derivatization Strategies of 1,3,5 Tris Chloromethyl Benzene

Nucleophilic Substitution Reactions of Chloromethyl Groups

The primary mode of reactivity for 1,3,5-tris(chloromethyl)benzene involves the nucleophilic substitution of the chlorine atoms. The benzylic nature of the carbon-chlorine bond makes the chloromethyl groups highly electrophilic and thus excellent substrates for substitution reactions with a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway involving a stabilized benzylic carbocation intermediate can also occur depending on the reaction conditions.

The reaction of 1,3,5-tris(halomethyl)benzenes with amines or their precursors is a fundamental method for synthesizing tripodal triamines. These products are valuable ligands in coordination chemistry and building blocks for supramolecular structures. While many examples in the literature use the more reactive bromo-analogue, 1,3,5-tris(bromomethyl)benzene (B90972), the principles apply directly to the chloro-derivative. thieme-connect.comresearchgate.net

A common route to synthesize 1,3,5-tris(aminomethyl)benzene involves the reaction of the corresponding tris(halomethyl)benzene with a source of ammonia (B1221849) or an amine equivalent. For instance, the reaction with aqueous ammonia in the presence of a base like sodium bicarbonate can yield the desired primary triamine. A widely used alternative is the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia surrogate. This is demonstrated in the synthesis of related structures where 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834) reacts with potassium phthalimide, followed by hydrazinolysis to release the primary amine. researchgate.net

Another important method involves the conversion to an intermediate azide (B81097), which is subsequently reduced (see section 5.3).

Table 1: Synthesis of 1,3,5-Tris(aminomethyl)benzene from Halomethyl Precursors

| Precursor | Reagents | Product | Notes |

|---|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | 1. Sodium Azide (NaN₃) in DMF2. Triphenylphosphine (B44618) (PPh₃), THF/H₂O | 1,3,5-Tris(aminomethyl)benzene | Staudinger reduction route, offers high purity. |

| 1,3,5-Tris(bromomethyl)benzene | 1. Sodium Cyanide (NaCN) in THF/H₂O2. Sodium (Na) in 2-propanol | 1,3,5-Tris(aminomethyl)benzene | Reduction of the intermediate nitrile. |

This compound readily reacts with alcohols (alkoxides) and thiols (thiolates) to form the corresponding tris-ethers and tris-thioethers. These reactions are typically performed under basic conditions to deprotonate the alcohol or thiol, generating a more potent nucleophile. The resulting compounds are important intermediates for constructing larger, functionalized molecules.

For example, the reaction with phenols (which are a type of alcohol) is used to create complex structures. In one study, the bromo-analogue was reacted with a substituted phenol (B47542) to synthesize new derivatives with potential antimalarial activity, highlighting the utility of this substitution reaction. sciforum.net The reaction proceeds via nucleophilic attack of the phenoxide ion on the electrophilic benzylic carbon. Similarly, thiols and especially thiolates are excellent nucleophiles for this transformation due to the high polarizability of sulfur.

Cross-Coupling Reactions to Form More Complex Structures

While nucleophilic substitution is the most common transformation, the chloromethyl groups can also participate in reactions that form new carbon-carbon bonds, leading to more complex molecular frameworks. The related compound, 1,3,5-tris(bromomethyl)benzene, is known to act as a cross-linker in Friedel-Crafts alkylation reactions with aromatic compounds like triptycene (B166850), forming microporous polymers. scientificlabs.iesigmaaldrich.com This type of reaction, catalyzed by a Lewis acid, involves the electrophilic attack of the benzylic carbocation (or a related species) onto an electron-rich aromatic ring.

Furthermore, while less common for benzyl (B1604629) chlorides compared to benzyl bromides or aryl halides, cross-coupling reactions like the Suzuki coupling can be employed. rsc.org For instance, palladium catalysts can facilitate the coupling of organoboron compounds with the benzylic positions, although this often requires specific ligand systems to be efficient. The synthesis of 1,3,5-trisarylbenzenes has been achieved via Suzuki cross-coupling using a 1,3,5-trihalobenzene scaffold, demonstrating the power of this method for building C-C bonds at the 1,3,5-positions of a benzene (B151609) ring. rsc.org

Conversion to Other Functional Groups (e.g., Azides, Hydride Reduction)

The chloromethyl groups of this compound can be converted into a variety of other functional groups, further expanding its synthetic utility.

A key transformation is the reaction with sodium azide (NaN₃) to form 1,3,5-tris(azidomethyl)benzene. This reaction proceeds smoothly via an SN2 mechanism. The resulting triazide is a stable intermediate that serves as a precursor to triamines via reduction. Common reduction methods include the Staudinger reaction (using triphenylphosphine followed by hydrolysis) or catalytic hydrogenation.

The chloromethyl groups can also be reduced back to methyl groups. The reduction of the C-Cl bond can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert this compound into 1,3,5-trimethylbenzene (mesitylene). Conversely, hydrolysis under acidic conditions can lead to the formation of 1,3,5-benzenetrimethanol (B1273297).

Table 2: Functional Group Interconversions of 1,3,5-Tris(halomethyl)benzene

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | Sodium Azide (NaN₃) | 1,3,5-Tris(azidomethyl)benzene | Azide Formation |

| 1,3,5-Tris(azidomethyl)benzene | Triphenylphosphine (PPh₃), H₂O | 1,3,5-Tris(aminomethyl)benzene | Staudinger Reduction |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1,3,5-Trimethylbenzene | Hydride Reduction |

Mechanistic Studies of Chloromethyl Group Reactivity and Selectivity

The high reactivity of the chloromethyl groups in this compound is attributed to the stability of the transition states and potential intermediates in nucleophilic substitution reactions. The reaction can proceed through either an SN1 or SN2 pathway.

SN2 Mechanism: This is a bimolecular process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

SN1 Mechanism: This is a two-step process involving the initial formation of a benzylic carbocation, which is stabilized by resonance with the adjacent benzene ring. This intermediate is then rapidly attacked by a nucleophile. This pathway is favored by polar protic solvents, weaker nucleophiles, and conditions that promote the departure of the leaving group.

The symmetrical substitution pattern of this compound means all three chloromethyl groups are electronically and sterically equivalent, leading to a lack of regioselectivity in the initial substitution. However, once one group has reacted, the electronic nature of the ring is slightly altered, which can influence the reactivity of the remaining two groups, though this effect is generally minor. Computational methods like Density Functional Theory (DFT) can be used to model the electrophilic sites and predict reaction pathways by calculating the energies of intermediates and transition states for SN1 and SN2 mechanisms. The electron-withdrawing character of the chloromethyl groups makes the adjacent carbons highly susceptible to nucleophilic attack.

Emerging Research Frontiers and Interdisciplinary Applications

Biomedical and Biochemical Research as Linkers

The ability to connect multiple molecular entities in a controlled, pre-organized fashion makes the 1,3,5-tris(halomethyl)benzene framework an attractive linker in biomedical and biochemical research. Its application in peptide synthesis and library construction highlights its potential for developing new therapeutic and diagnostic tools.

Bicyclic peptides, which are peptides constrained by two rings, have emerged as a promising class of molecules for targeting challenging protein-protein interactions. rsc.org The 1,3,5-tris(bromomethyl)benzene (B90972) (TBMB) linker, a brominated analog of 1,3,5-tris(chloromethyl)benzene, has been instrumental in this field. It serves as a trifunctional electrophilic scaffold that can react with nucleophilic residues in a peptide chain, most commonly cysteine, to form stable thioether bonds. nih.gov This reaction connects three cysteine residues, effectively creating a bicyclic structure with the benzene (B151609) ring at the junction. nih.gov

The process is efficient and proceeds under aqueous buffer conditions, making it compatible with biological molecules. rsc.org Research has demonstrated that this method has a broad substrate scope, achieving clean conversion for a high percentage of peptides tested. rsc.org The resulting bicyclic peptides exhibit diverse conformations, which can be crucial for binding affinity and specificity. rsc.org The use of TBMB and its isomers, such as 1,2,3-tris(bromomethyl)benzene, allows for the creation of varied peptide conformations, expanding the accessible chemical space for drug discovery. rsc.org

Further innovation has led to the development of reversible linkers based on this scaffold. For instance, 1,3,5-tris((pyridin-2-yldisulfanyl)methyl)benzene (TPSMB) is a trivalent, sulfhydryl-specific linker that enables reversible cyclization through disulfide bond formation. nih.gov This reversibility, often triggered by the differential concentrations of reducing agents like glutathione (B108866) between extracellular and intracellular environments, offers a mechanism for controlled linearization of the peptide, which could be useful for applications where target affinity is dependent on the bicyclic structure. nih.gov

| Linker | Functional Group | Peptide Residues Targeted | Bond Type | Key Feature |

|---|---|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene (TBMB) | Bromomethyl (-CH₂Br) | Cysteine | Thioether | Forms stable bicyclic peptides. rsc.orgnih.gov |

| 1,3,5-Tris((pyridin-2-yldisulfanyl)methyl)benzene (TPSMB) | Pyridyl-disulfanylmethyl | Cysteine | Disulfide | Enables reversible cyclization. nih.gov |

mRNA display is a powerful in vitro selection technology capable of screening vast libraries of more than a trillion peptides to discover high-affinity ligands for various protein targets. biorxiv.org The technology links each peptide phenotypically to its corresponding mRNA genotype, allowing for the amplification and identification of successful binders. researchgate.net Incorporating cyclic structures into these libraries is a key strategy for enhancing the proteolytic stability and binding affinity of the selected peptides. nih.govnih.gov

While direct use of this compound in this context is an area of ongoing research, the principle of using rigid scaffolds to cyclize peptides is well-established within mRNA display methodologies. nih.gov Scaffolds like 1,3,5-trimethylbenzene and its functionalized derivatives are used to pre-organize peptide chains, reducing the entropic penalty of binding and potentially improving affinity. nih.govnih.gov These methods often involve the co- or post-translational modification of the displayed peptides. nih.gov For example, libraries can be designed with an N-terminal alkyl chloride and downstream cysteine residues, which react to form a cyclic thioether linkage. nih.gov

The combination of mRNA display with diverse cyclization chemistries, including those that could be mediated by a trifunctional benzene scaffold, allows for the creation of libraries with novel structural motifs. nih.gov Researchers have successfully used mRNA display to identify potent cyclic peptide inhibitors for targets that have been historically difficult to drug with small molecules. biorxiv.orgnih.gov This synergy between library diversification and a powerful selection platform opens new avenues for discovering peptide-based therapeutics. nih.gov

Catalysis Studies

The 1,3,5-symmetrical substitution pattern of the benzene ring provides a rigid and well-defined platform for the construction of novel catalysts. By attaching catalytically active groups to the benzene core, researchers can create systems with unique properties and applications, from organic synthesis to advanced polymer chemistry.

The 1,3,5-trisubstituted benzene framework is a versatile scaffold for creating a wide range of catalytic systems. rsc.org A straightforward approach involves the chemical modification of the central ring or its substituents to introduce acidic or basic sites. For example, the reaction of phloroglucinol (B13840) with chlorosulfonic acid yields 1,3,5-tris(hydrogensulfato) benzene, an efficient acid catalyst for condensation reactions such as the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). cjcatal.com

A more sophisticated application of this scaffold is in the construction of metal-organic frameworks (MOFs). researchgate.net Copper benzene-1,3,5-tricarboxylate (B1238097) (CuBTC), also known as HKUST-1, is a well-known MOF that has been investigated as a heterogeneous catalyst for biodiesel production. researchgate.net The high surface area and tunable properties of such MOFs make them attractive alternatives to traditional homogeneous catalysts. researchgate.net

Furthermore, the 1,3,5-substituted benzene core serves as a template in supramolecular chemistry to pre-organize binding elements, which can influence catalytic activity. nih.gov The scaffold's ability to direct functional groups can enhance binding affinities and create specific microenvironments around a catalytic center, a principle that is foundational to enzyme mimicry. nih.govrsc.org

Redox-switchable catalysis is a rapidly growing field that allows for the modulation of a catalyst's activity or selectivity through an external redox stimulus. rsc.orgnih.gov This "on/off" control is highly desirable for creating more efficient and controlled chemical processes, such as sequence-controlled polymerizations. rsc.orgnih.gov The core principle involves incorporating a redox-active moiety into the catalyst's structure, often within the ligand framework. rsc.orgnih.gov

While systems directly employing 1,3,5-tris(bromomethyl)benzene are still emerging, the scaffold is an ideal candidate for designing multivalent redox-switchable catalysts. One could envision attaching known redox-active units, such as ferrocene (B1249389) or viologen derivatives, to the three benzylic positions. The oxidation state of these units could then influence the catalytic properties of a metal center coordinated by the ligand.

Research in this area has focused on understanding how the structure and number of redox-active groups impact catalytic performance. rsc.org For example, studies comparing catalysts with one versus two redox-active moieties have shown that switchability is not always dependent on the number of redox centers, but that the choice of metal can dramatically influence activity and stability. rsc.org The implementation of redox-active fluorescent dyes like BODIPY into a catalyst's framework has also been shown to enable redox-switchable behavior. nih.gov Applying these principles to a 1,3,5-trisubstituted benzene scaffold could lead to highly cooperative and finely tunable catalytic systems.

| Catalyst Type / Concept | Scaffold / Compound | Application / Principle | Reference |

|---|---|---|---|

| Acid Catalyst | 1,3,5-Tris(hydrogensulfato) benzene | Condensation reactions | cjcatal.com |

| Heterogeneous Catalyst (MOF) | Copper benzene-1,3,5-tricarboxylate (CuBTC) | Biodiesel production | researchgate.net |

| Supramolecular Scaffold | 1,3,5-Triethylbenzene / 1,3,5-Trimethylbenzene | Pre-organization of binding elements | nih.gov |

| Redox-Switchable Catalysis | Catalysts with redox-active ligands (e.g., BODIPY) | Modulating catalytic activity via redox state | rsc.orgnih.gov |

Future Directions and Research Outlook for 1,3,5 Tris Chloromethyl Benzene

Development of Sustainable and Greener Synthetic Approaches

The future of 1,3,5-Tris(chloromethyl)benzene synthesis is increasingly focused on environmentally benign methodologies that improve efficiency and reduce hazardous waste. Traditional chloromethylation methods, such as the Blanc reaction, often involve harsh reagents and produce undesirable byproducts, including the carcinogenic bis(chloromethyl) ether. researchgate.net Research is now pivoting towards greener alternatives that offer higher atom economy and milder reaction conditions.

Future research will likely explore a range of phase-transfer catalysts, including quaternary ammonium (B1175870) and phosphonium (B103445) salts, as well as crown ethers and polyethylene (B3416737) glycols, to optimize the synthesis of this compound. researchgate.netresearchgate.net The development of novel catalysts, such as cyclopropenium ions, that are amenable to large-scale synthesis and structural modification, also presents an exciting frontier. rsc.org

Beyond PTC, other green chemistry principles are expected to be applied. This includes the investigation of:

Alternative energy sources: Microwave-assisted and ultrasonic-assisted synthesis to reduce reaction times and energy consumption.

Novel catalytic systems: Exploring solid acid catalysts or immobilized catalysts that can be easily recovered and reused, minimizing waste.

Solvent-free conditions: Developing reactions that proceed without the need for volatile organic solvents, a significant source of industrial pollution. rsc.org

The following table summarizes a comparison between traditional and potential greener synthetic routes.

| Feature | Traditional Synthesis (e.g., Blanc Reaction) | Greener Approaches (e.g., Phase-Transfer Catalysis) |

| Reagents | Often involves strong acids, formaldehyde (B43269), and HCl gas. | Can utilize milder bases and safer chloromethylating agents. |

| Solvents | Typically uses chlorinated organic solvents. | Allows for the use of water or solvent-free conditions. researchgate.net |

| Byproducts | Potential for hazardous byproducts like bis(chloromethyl) ether. researchgate.net | Reduced formation of hazardous waste. |

| Efficiency | Can have moderate yields and require harsh conditions. | Often leads to higher yields, faster reactions, and milder conditions. nih.gov |

| Catalyst | Often uses Lewis acids like ZnCl₂ which can be difficult to recycle. researchgate.net | Catalysts can often be recycled and reused. |

Exploration of Novel Material Applications with Tailored Architectures

The trifunctional, symmetric nature of this compound makes it an ideal building block for the construction of a wide array of advanced materials with precisely controlled architectures. researchgate.netnih.gov Its three reactive chloromethyl groups can be readily substituted, allowing it to act as a cross-linker or a central node in larger, complex structures. nih.gov

A significant area of future research is its use in creating porous materials . The related bromo-analogue, 1,3,5-Tris(bromomethyl)benzene (B90972), has been used to create microporous polymers through Friedel-Crafts alkylation, which show promise for the selective adsorption of gases like carbon dioxide and hydrogen. rsc.org Future work will likely extend this to the chloro-derivative to develop materials for gas separation, storage, and catalysis.

The synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is another burgeoning field. While direct use of this compound in this context is an area for exploration, the successful synthesis of 2D COFs from the structurally similar 1,3,5-tris(4-bromophenyl)benzene (B1296842) highlights the potential. nih.gov These crystalline porous materials have applications in gas storage, catalysis, and sensing. The ability to pre-design the topology and functionality of COFs and MOFs by carefully selecting building blocks like this compound is a key driver of this research. nist.govresearchgate.net

Dendrimers and hyperbranched polymers represent another major application area. This compound can serve as the core of these perfectly branched, tree-like macromolecules. nih.govrsc.org Dendrimers are of interest for applications in drug delivery, catalysis, and as light-emitting materials. researchgate.netrsc.orgrsc.org Research will focus on synthesizing higher-generation dendrimers with tailored surface functionalities.

Finally, in the realm of supramolecular chemistry , this compound is being used as a platform to construct tripodal receptors for specific molecules, a testament to its utility in creating well-defined molecular cavities. researchgate.net

The table below outlines some of the novel material applications being explored.

| Material Class | Key Feature | Potential Applications |

| Microporous Polymers | High surface area and tunable porosity. | Gas separation (e.g., CO₂/H₂), catalysis. rsc.org |

| Covalent Organic Frameworks (COFs) | Crystalline, ordered porous structures. | Gas storage, sensing, electronics. nih.govnih.gov |

| Metal-Organic Frameworks (MOFs) | Hybrid materials with metal nodes and organic linkers. | Catalysis, drug delivery, gas separation. nist.govresearchgate.net |

| Dendrimers | Perfectly branched, tree-like macromolecules. | Drug delivery, light-emitting materials, catalysis. researchgate.netnih.govrsc.orgrsc.org |

| Tripodal Receptors | Pre-organized molecular cavities. | Molecular recognition, sensing. researchgate.net |

Advanced Computational Modeling for Predicting Reactivity and Self-Assembly

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new materials derived from this compound. By simulating molecular behavior, researchers can predict properties and guide experimental efforts, saving time and resources.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. DFT calculations have been used to study the intermolecular interactions, such as Br···Br and C-H···π contacts, that govern the crystal packing of the analogous 1,3,5-Tris(bromomethyl)benzene. researchgate.netnih.govibm.comrsc.org These studies provide fundamental insights into how these building blocks organize in the solid state. Future research will apply DFT to this compound to understand the reactivity of its chloromethyl groups, predict reaction pathways for its conversion into new materials, and calculate the electronic properties of the resulting structures.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and self-assembly of molecules over time. For instance, MD simulations have been instrumental in understanding the self-assembly of benzene-1,3,5-tricarboxamides (BTAs), which are derivatives of the 1,3,5-trisubstituted benzene (B151609) core. rsc.org These simulations can reveal the complex interplay of hydrogen bonding and other weak interactions that drive the formation of larger supramolecular structures. rsc.org In the future, MD simulations will be crucial for predicting how this compound and its derivatives self-assemble into larger architectures like polymers, dendrimers, and frameworks. This predictive capability will allow for the in-silico design of materials with desired topologies and properties before their synthesis in the lab.

The synergy of DFT and MD will enable researchers to:

Screen potential reactions: Predict the feasibility and outcomes of reactions involving this compound with various other molecules.

Understand formation mechanisms: Elucidate the step-by-step processes by which polymers and frameworks form from this building block.

Predict material properties: Computationally estimate properties like porosity, mechanical strength, and electronic conductivity of novel materials before they are synthesized.

| Computational Method | Application to this compound Research | Key Insights |

| Density Functional Theory (DFT) | Predicting reactivity, electronic structure, and intermolecular interactions. researchgate.netibm.com | Understanding reaction mechanisms, bond stabilities, and crystal packing forces. |

| Molecular Dynamics (MD) Simulations | Simulating the self-assembly of molecules and the formation of larger structures. rsc.org | Predicting the morphology of polymers, the stability of frameworks, and the dynamics of molecular recognition. |

Integration with High-Throughput Screening and Automated Synthesis Platforms for Discovery

The quest for new materials is being revolutionized by the integration of high-throughput screening and automated synthesis platforms. These technologies allow researchers to rapidly synthesize and test large libraries of compounds, dramatically accelerating the pace of discovery. digitellinc.comnih.govibm.com The C3-symmetric nature of this compound makes it an ideal candidate for such automated approaches, as its defined reactive sites allow for systematic variation and the creation of diverse material libraries. researchgate.netresearchgate.net

Automated synthesis platforms , often utilizing robotic systems and flow chemistry, can perform numerous reactions in parallel under precisely controlled conditions. rsc.org This is particularly valuable for optimizing reaction conditions for the polymerization of this compound or its use in creating porous organic cages and COFs. researchgate.netnih.gov By systematically varying parameters such as monomer concentrations, catalysts, solvents, and temperature, these platforms can quickly identify the optimal conditions for producing materials with desired properties, such as high porosity or specific molecular weights. biopacificmip.org

Coupled with automated synthesis, high-throughput characterization techniques are essential for rapidly analyzing the properties of the newly created materials. rsc.orgwustl.edu For example, automated ellipsometry has been used for the high-throughput characterization of thin films made from structural analogues of this compound. rsc.org Similarly, automated techniques for measuring gas sorption can quickly screen libraries of porous polymers for their efficacy in gas separation applications.

The vast amounts of data generated by these high-throughput methods are increasingly being analyzed using machine learning (ML) algorithms. researchgate.netresearchgate.netdigitellinc.com ML models can identify complex relationships between synthesis parameters and material properties, predict the outcomes of new experiments, and guide the automated platforms towards the most promising areas of the chemical space. researchgate.netaps.org This "closed-loop" or autonomous discovery approach, where AI guides robotic experimentation, represents the future of materials science and will undoubtedly be applied to building blocks like this compound.

The integration of these platforms will enable:

Rapid optimization: Quickly finding the best synthesis conditions for new polymers and frameworks. biopacificmip.org

Discovery of novel materials: Exploring vast chemical spaces to uncover materials with unprecedented properties.

Generation of large datasets: Creating high-quality data to train more accurate machine learning models for future material design. rsc.org

This automated and data-driven approach promises to unlock the full potential of this compound as a foundational building block for the next generation of advanced materials.

Q & A

Q. Handling Considerations :

- Use fume hoods to avoid inhalation (H333 hazard) and wear gloves to prevent skin contact (H313) .

- Store in a cool, dry environment away from strong oxidizers due to potential decomposition at high temperatures .

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:

The primary synthesis involves Friedel-Crafts alkylation of benzene with chloromethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps:

Chloromethylation : Benzene reacts with excess chloromethyl chloride under anhydrous conditions.

Purification : Recrystallization from ethanol or chromatography to isolate the trisubstituted product.

Q. Factors Affecting Yield :

- Catalyst Activity : AlCl₃ concentration must be optimized to avoid over-chlorination.

- Temperature : Reactions conducted at 40–60°C minimize side products (e.g., mono- or di-substituted derivatives).

- Solvent Choice : Non-polar solvents (e.g., dichloromethane) enhance regioselectivity .

Advanced: How can computational chemistry methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations can model:

- Electrophilic Sites : Chloromethyl groups exhibit high electron-withdrawing character, making adjacent carbons susceptible to nucleophilic attack.

- Reaction Pathways : Simulate intermediates (e.g., carbocations) during SN1/SN2 mechanisms.

Q. Methodology :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Transition State Analysis : Identify activation barriers for substitution at different positions.

Charge Distribution Maps : Predict regioselectivity (e.g., para vs. ortho substitution in derivatives) .

Advanced: What analytical techniques resolve structural ambiguities in halogenated benzene derivatives like this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct singlet for equivalent chloromethyl protons (~4.5 ppm).

- ¹³C NMR : Peaks at ~45 ppm (CH₂Cl) and 125–140 ppm (aromatic carbons).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 223.53.

- X-ray Crystallography : Resolves crystal packing and confirms symmetric substitution .

Case Study : Contradictions in boiling points (e.g., literature vs. experimental values) can arise from impurities; gas chromatography (GC) with flame ionization detection (FID) ensures purity >95% .

Advanced: How do steric and electronic effects influence the catalytic efficiency of this compound in cross-coupling reactions?

Answer:

In Suzuki-Miyaura couplings:

- Steric Hindrance : Bulky chloromethyl groups reduce catalyst accessibility, requiring Pd(PPh₃)₄ or Buchwald-Hartwig ligands for efficient coupling.

- Electronic Effects : Electron-deficient aryl rings enhance oxidative addition rates.

Q. Experimental Design :

- Compare yields using Pd(OAc)₂ vs. PdCl₂(dppf) catalysts.

- Monitor reaction progress via TLC with iodine staining .

Basic: What safety protocols are critical when handling this compound in synthetic workflows?

Answer:

- Waste Management : Collect chlorinated byproducts separately; dispose via licensed hazardous waste facilities to prevent environmental release .

- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- PPE : Use nitrile gloves, goggles, and flame-resistant lab coats .

Advanced: What mechanistic insights explain contradictory reports on the stability of this compound under acidic vs. basic conditions?

Answer:

- Acidic Conditions : Protonation of chloromethyl groups accelerates hydrolysis, forming 1,3,5-benzenetriol.

- Basic Conditions : Nucleophilic attack by OH⁻ leads to elimination (dehydrochlorination), producing benzene derivatives with vinyl chloride side products.

Q. Resolution :

- Conduct kinetic studies (UV-Vis or NMR monitoring) under varying pH.

- Compare activation energies via Arrhenius plots .

Advanced: How can isotopic labeling (e.g., deuterated analogs) elucidate degradation pathways of this compound in environmental studies?

Answer:

- Synthesis of Deuterated Derivatives : Replace CH₂Cl with CD₂Cl to track degradation via mass shifts in LC-MS.

- Applications :

Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate trisubstituted product from di-/mono-substituted byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 56–58°C).

- Validation : Confirm purity via GC-MS or melting point analysis .

Advanced: What role does this compound play in synthesizing dendritic polymers, and how do branching ratios affect material properties?

Answer:

As a trifunctional core:

- Branching Control : Vary monomer feed ratios (e.g., 1:3 vs. 1:5) to tune dendrimer generations.

- Material Properties :

- Higher generations increase glass transition temperature (Tg) due to steric crowding.

- Chloromethyl termini enable post-functionalization (e.g., quaternization for cationic dendrimers).

Q. Characterization :

- GPC : Monitor molecular weight distribution.

- DSC : Analyze thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.